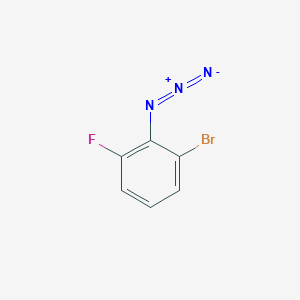

2-Azido-1-bromo-3-fluorobenzene

Description

Significance of Aryl Azides in Modern Organic Synthesis

Aryl azides are highly valuable functional groups in organic synthesis due to their diverse reactivity. researchgate.net For decades, they have been utilized in the synthesis of organic compounds, the creation of novel materials, and for photoaffinity labeling of biological molecules. eurekaselect.com The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has significantly expanded their utility. eurekaselect.comorganic-chemistry.org This reaction allows for the high-yielding, specific, and biocompatible formation of stable 1,2,3-triazole linkages, a motif with applications in medicinal chemistry and materials science. organic-chemistry.orgdovepress.com

Beyond cycloadditions, the azide (B81097) group can be reduced to form primary amines or undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. nih.govnih.gov These nitrenes can participate in various reactions, including C-H insertion and cyclization, providing pathways to complex nitrogen-containing heterocyclic compounds. nih.gov The azido (B1232118) group can also act as a directing group in certain reactions, influencing the regioselectivity of transformations on the aromatic ring. nih.gov This multifaceted reactivity makes aryl azides indispensable tools in the construction of a wide array of molecular architectures. eurekaselect.comnih.gov

Role of Halogen and Fluorine Substituents in Aromatic Systems

Halogen substituents, particularly fluorine, play a crucial role in modulating the electronic and steric properties of aromatic systems. numberanalytics.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. vaia.comnih.gov This effect generally deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. vaia.comlibretexts.org Despite this deactivation, halogens are typically ortho-, para-directing for subsequent electrophilic substitutions because their ability to donate a lone pair of electrons through resonance (+R effect) stabilizes the intermediate carbocation at these positions. libretexts.org

The presence of fluorine can significantly alter a molecule's physical properties, such as boiling point, solubility, and thermal stability. numberanalytics.comnih.gov The incorporation of fluorine can lead to increased intermolecular forces and higher boiling points. numberanalytics.com Furthermore, the substitution of hydrogen with fluorine can confer enhanced thermal and chemical resistance, a property leveraged in the development of robust polymers. acs.orgnih.gov In the context of nucleophilic aromatic substitution (SNAr), a fluorine substituent can be activating. Its strong inductive effect stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining step. stackexchange.com

Overview of Research Trajectories for Multifunctionalized Aromatic Compounds

The synthesis of polysubstituted aromatic compounds is a central theme in organic chemistry, driven by the need for molecules with precisely tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. openaccessjournals.comgoogle.com Research in this area focuses on developing efficient and selective methods to install multiple, distinct functional groups onto an aromatic scaffold. fiveable.mepressbooks.pub A key challenge lies in controlling the regioselectivity of successive reactions, which is governed by the directing effects of the substituents already present on the ring. pressbooks.pub

Scope and Focus of Research on 2-Azido-1-bromo-3-fluorobenzene

2-Azido-1-bromo-3-fluorobenzene is a trifunctionalized aromatic compound that combines the reactivity of an azide, a bromo group, and a fluoro group on a single benzene ring. The specific arrangement of these substituents (azido at C2, bromo at C1, and fluoro at C3) presents a unique platform for synthetic transformations. Research on this particular molecule and its close analogs focuses on leveraging the distinct reactivity of each functional group for the construction of more complex structures.

The primary precursor for its synthesis is typically the corresponding aniline (B41778), 2-bromo-6-fluoroaniline, which undergoes diazotization followed by treatment with an azide source. eurekaselect.comorganic-chemistry.org The azide group serves as a handle for click chemistry or for conversion into an amine or a nitrene. nih.govsmolecule.com The bromine atom is a versatile site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or for lithiation to generate an organometallic intermediate. ossila.com The fluorine atom modifies the ring's electronics and can participate in nucleophilic aromatic substitution reactions. stackexchange.comossila.com

The interplay of these three groups allows for sequential and regioselective functionalization. For instance, a recent study demonstrated that 2-azidoaryl bromides can undergo lithiation directed by the azide group, followed by cyclization to form benzotriazoles. rsc.org This highlights the potential of using the inherent properties of the substituents to guide reactivity in a controlled manner. The research focus remains on exploring these selective transformations to synthesize novel heterocyclic compounds, functional materials, and potential pharmaceutical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-bromo-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTQQZCPTMIHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Azido 1 Bromo 3 Fluorobenzene

Established Synthetic Pathways for Aromatic Azides

The introduction of an azido (B1232118) group onto an aromatic ring is a fundamental transformation in organic synthesis, providing access to a versatile functional group used in click chemistry, bioorthogonal chemistry, and as a precursor for amines and nitrenes. eurekaselect.comresearchgate.net Several reliable methods have been established for this purpose.

Nucleophilic aromatic substitution (SNAr) can be a direct method for introducing an azide (B81097) group by displacing a leaving group, typically a halide, from an aromatic ring. However, this reaction is generally challenging for unactivated aryl halides due to the high stability of the aromatic π-system and the strength of the carbon-halogen bond. libretexts.orgck12.org The reaction proceeds readily only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO2) at the ortho and/or para positions relative to the leaving group. libretexts.orguomustansiriyah.edu.iq

The mechanism involves a two-step addition-elimination process. First, the nucleophile (in this case, the azide ion, N3-) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ck12.orguomustansiriyah.edu.iq In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq For a substrate like 1,2-dibromo-3-fluorobenzene, forcing conditions or the presence of additional activating groups would be necessary for a successful SNAr reaction with an azide source like sodium azide.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr) for Azide Synthesis

| Substrate Type | Nucleophile | Catalyst/Solvent | Temperature | Typical Outcome |

|---|---|---|---|---|

| Activated Aryl Halide (e.g., dinitro-substituted) | Sodium Azide (NaN3) | Ethanol or DMF | Room Temperature | High yield of corresponding aryl azide libretexts.org |

Diazo-transfer reactions provide a powerful method for the conversion of primary amines directly into azides. acs.org This transformation is widely used due to its compatibility with various functional groups. researchgate.net The reaction involves treating a primary aromatic amine with a diazo-transfer reagent, which contains a transferable "N2" unit. organic-chemistry.org

Commonly used reagents include trifluoromethanesulfonyl azide (TfN3) and imidazole-1-sulfonyl azide. acs.orgresearchgate.netorganic-chemistry.org Imidazole-1-sulfonyl azide and its salts are often preferred as they can be more stable and are effective for converting primary amines to azides. acs.orgorganic-chemistry.org The synthesis of 2-Azido-1-bromo-3-fluorobenzene via this method would begin with the corresponding amine, 2-bromo-6-fluoroaniline. The reaction is typically carried out under mild conditions, making it suitable for complex molecules.

Table 2: Common Reagents for Diazo-Transfer Reactions

| Diazo-Transfer Reagent | Precursor | Typical Conditions | Key Advantage |

|---|---|---|---|

| Triflyl azide (TfN3) | Primary Amine | Base, Organic Solvent | High reactivity researchgate.netorganic-chemistry.org |

| Imidazole-1-sulfonyl azide hydrochloride | Primary Amine | Mild base, Methanol/DCM | Crystalline, stable reagent organic-chemistry.org |

The Sandmeyer reaction is a versatile and widely used method for synthesizing aryl halides and other derivatives from aryl diazonium salts. wikipedia.orgbyjus.com This pathway is particularly relevant for the synthesis of 2-Azido-1-bromo-3-fluorobenzene. The process begins with the diazotization of a primary aromatic amine—in this case, 2-bromo-6-fluoroaniline—using nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). eurekaselect.commasterorganicchemistry.com

This reaction converts the amino group (-NH2) into a diazonium salt (-N2+), which is an excellent leaving group (N2 gas). masterorganicchemistry.com The subsequent step involves treating the diazonium salt with an azide source, most commonly sodium azide (NaN3). This results in the displacement of the diazonium group by the azide nucleophile to yield the desired aryl azide. eurekaselect.comresearchgate.net While classic Sandmeyer reactions often use copper(I) salts as catalysts, the azidation of diazonium salts with sodium azide often proceeds efficiently without a metal catalyst. wikipedia.orgorganic-chemistry.org This classical procedure is a cornerstone of aromatic azide synthesis. eurekaselect.comresearchgate.net

Precursor Synthesis and Functionalization for 2-Azido-1-bromo-3-fluorobenzene

The successful synthesis of the target compound hinges on the availability of a correctly substituted precursor, namely 2-bromo-6-fluoroaniline. The strategic placement of the fluorine and bromine atoms ortho and meta to the amine group is non-trivial and requires a multi-step approach.

The direct bromination of fluorobenzene is an example of electrophilic aromatic substitution. khanacademy.orglibretexts.org The fluorine atom is an ortho-, para-directing group. When fluorobenzene is treated with bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), substitution occurs primarily at the para position, yielding 1-bromo-4-fluorobenzene as the major product. libretexts.orgwikipedia.orggoogle.comchemguide.co.uk The formation of the desired 1-bromo-3-fluorobenzene isomer is typically very low in this direct reaction, making it an impractical route for obtaining the necessary precursor. google.com

To achieve the required 1-bromo-3-fluoro substitution pattern, a different strategy is necessary, usually involving starting with a molecule that already contains directing groups that will force the substituents into the desired locations.

Table 3: Isomer Distribution in Direct Bromination of Fluorobenzene

| Reactants | Catalyst | Isomer | Percentage |

|---|---|---|---|

| Fluorobenzene + Br2 | Fe or FeBr3 | o-bromofluorobenzene | ~1-2% google.com |

| m-bromofluorobenzene | ~0.5% google.com |

A more effective strategy for synthesizing the key precursor, 2-bromo-6-fluoroaniline, involves a multi-step sequence starting from a more readily available compound, o-fluoroaniline. google.com This approach allows for precise control over the regiochemistry.

A reported synthetic route involves the following key steps: google.com

Protection of the Amino Group : The highly activating amino group of o-fluoroaniline is first protected to moderate its reactivity and directing effect. This is often achieved by acetylation with a reagent like acetyl chloride in the presence of a base such as triethylamine.

Bromination : The resulting N-acetyl-2-fluoroaniline is then subjected to bromination. The acetamido group is a strong ortho-, para-director. Since the para position to the acetamido group is occupied by fluorine, bromination is directed to the open ortho position, yielding the 2-bromo-6-fluoro substituted intermediate. This reaction can be carried out using reagents like a hydrobromic acid solution and hydrogen peroxide. google.com

Deprotection : Finally, the protecting acetyl group is removed, typically via acid or base hydrolysis, to reveal the amino group and yield the target precursor, 2-bromo-6-fluoroaniline. google.com

This strategic sequence ensures the correct 1-bromo-2-amino-3-fluoro substitution pattern, which can then be carried forward to synthesize 2-Azido-1-bromo-3-fluorobenzene using the methods described in section 2.1.

Optimization of Reaction Conditions for Halogenation and Azidation Steps

The primary route to 2-Azido-1-bromo-3-fluorobenzene commences with the regioselective bromination of a suitable fluorinated aniline (B41778) precursor, followed by diazotization of the resulting amino group and subsequent azidation. The efficiency of this pathway is highly dependent on the optimization of each of these critical steps.

A plausible and commonly employed precursor for the synthesis is 2-fluoroaniline. The introduction of a bromine atom at the position ortho to the fluorine atom and meta to the amino group is a key challenge due to the directing effects of the substituents. Direct bromination of o-fluoroaniline can lead to a mixture of isomers, necessitating careful selection of brominating agents and reaction conditions to favor the formation of the desired 2-bromo-6-fluoroaniline intermediate.

One approach to enhance regioselectivity involves the protection of the amino group, for instance, through acetylation to form N-(2-fluorophenyl)acetamide. This modification alters the directing effect of the substituent, potentially favoring bromination at the desired position. Subsequent deprotection would then yield the required 2-bromo-6-fluoroaniline.

The subsequent conversion of 2-bromo-6-fluoroaniline to 2-Azido-1-bromo-3-fluorobenzene is typically achieved through a Sandmeyer-type reaction. This involves two main stages: diazotization and azidation.

Diazotization: The first stage is the conversion of the primary aromatic amine to a diazonium salt. This is typically carried out by treating the aniline with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. wikipedia.org

Azidation: The diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃), to displace the diazonium group and introduce the azido functionality. This step is also performed at low temperatures to control the reaction rate and minimize side reactions. The use of copper(I) salts as catalysts can facilitate this transformation. wikipedia.org

Optimization of these steps is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Temperature: Low temperatures are critical for the stability of the diazonium salt intermediate.

Acid Concentration: The concentration of the mineral acid used for diazotization can influence the reaction rate and the stability of the diazonium salt.

Reaction Time: Sufficient time must be allowed for both the diazotization and azidation reactions to proceed to completion.

Stoichiometry of Reagents: The molar ratios of the aniline, sodium nitrite, and sodium azide must be carefully controlled to ensure efficient conversion and minimize the formation of byproducts.

Table 1: Illustrative Reaction Parameters for the Synthesis of an Aryl Azide from an Aniline Precursor via a Sandmeyer-Type Reaction.

| Parameter | Condition | Rationale |

| Diazotization Temperature | 0 - 5 °C | Ensures stability of the diazonium salt intermediate. |

| Acid | Hydrochloric Acid (HCl) | Provides the acidic medium for the in situ generation of nitrous acid. |

| Azide Source | Sodium Azide (NaN₃) | Common and effective reagent for introducing the azido group. |

| Azidation Temperature | 0 - 10 °C | Controls the reaction rate and minimizes decomposition of the azide product. |

| Catalyst | Copper(I) salt (optional) | Can improve the efficiency of the azidation step. |

Novel Synthetic Routes and Methodological Advancements for 2-Azido-1-bromo-3-fluorobenzene

Recent advancements in synthetic organic chemistry offer promising alternatives to traditional methods for the preparation of 2-Azido-1-bromo-3-fluorobenzene, with a focus on improving safety, sustainability, and efficiency.

Exploration of Metal-Free Azidation Protocols

The conventional Sandmeyer reaction often utilizes copper salts as catalysts. While effective, the presence of residual copper in the final product can be a concern, particularly in pharmaceutical applications. This has driven the development of metal-free azidation methods.

One promising approach involves the use of arenediazonium tosylates, which can be prepared from the corresponding anilines. These tosylate salts are often more stable than their halide counterparts and can react with sodium azide in aqueous media at room temperature to afford the desired aryl azides in high yields without the need for a metal catalyst. organic-chemistry.org This method offers a simpler, more environmentally friendly, and potentially safer route to aryl azides. Another metal-free approach describes the synthesis of aryl bromides and iodides from anilines via halogen abstraction from sources like bromotrichloromethane, avoiding the isolation of diazonium salts. nih.gov While not a direct azidation, this highlights the trend towards metal-free transformations of anilines.

Chemoenzymatic and Biocatalytic Approaches to Azidoaryl Compounds

The application of enzymes in organic synthesis, known as biocatalysis, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. While specific chemoenzymatic or biocatalytic methods for the direct synthesis of 2-Azido-1-bromo-3-fluorobenzene are not yet established, related research provides a foundation for future development.

For instance, nitroreductase enzymes have been utilized for the reduction of nitroaromatic compounds to anilines under mild, aqueous conditions. nih.gov This enzymatic step could potentially be integrated into a chemoenzymatic route for the synthesis of the 2-bromo-6-fluoroaniline precursor, offering a greener alternative to traditional chemical reduction methods that often employ heavy metals.

Furthermore, research into the biocatalytic synthesis of functionalized aromatic compounds is an active area. While direct enzymatic azidation of an aromatic ring is not a common transformation, the possibility of engineering enzymes to perform such reactions is a long-term goal for the field. The use of biocatalysts to produce precursors to azidoaryl compounds is a more immediate and feasible application. scielo.brbeilstein-journals.orgacs.orgflinders.edu.au

Continuous Flow Synthesis and Scalability Considerations

The synthesis of aryl azides, including 2-Azido-1-bromo-3-fluorobenzene, involves the use of potentially hazardous reagents and intermediates, such as sodium azide and diazonium salts. Continuous flow chemistry has emerged as a powerful technology to mitigate these risks, particularly during scale-up.

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a tube reactor. This approach offers several advantages:

Enhanced Safety: The small reaction volumes minimize the accumulation of hazardous materials, reducing the risk of thermal runaways or explosions.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and selectivity.

Rapid Optimization: The ability to quickly vary reaction conditions makes continuous flow an ideal tool for rapid process optimization.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, rather than increasing the size of the reaction vessel.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Azides.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. | Enhanced safety due to small reaction volumes and no isolation of unstable intermediates. |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. |

| Scalability | Scaling up can be challenging and may introduce new safety risks. | Readily scalable by extending run time or parallelization. |

| Optimization | Time-consuming and requires significant amounts of material. | Rapid optimization with minimal material consumption. |

The development and adoption of these novel synthetic methodologies hold the key to producing 2-Azido-1-bromo-3-fluorobenzene and other functionalized aryl azides in a safer, more efficient, and sustainable manner, paving the way for their broader application in various fields of chemical science.

Advanced Reaction Mechanisms and Transformative Pathways of 2 Azido 1 Bromo 3 Fluorobenzene

Azide (B81097) Reactivity in Cycloaddition Reactions

The azide group is a high-energy functional group renowned for its participation in 1,3-dipolar cycloaddition reactions, most notably with alkynes to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," is valued for its high efficiency, selectivity, and biocompatibility under specific conditions. sigmaaldrich.comactivemotif.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov In this reaction, 2-Azido-1-bromo-3-fluorobenzene would react with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.

The reaction involving 2-Azido-1-bromo-3-fluorobenzene would proceed as follows: the azide acts as the 1,3-dipole, reacting regioselectively with the terminal alkyne to form a five-membered triazole ring. The bromine and fluorine substituents on the benzene (B151609) ring are generally stable under these mild conditions, allowing for the synthesis of complex, highly functionalized triazole products that can be used for further synthetic modifications. The high efficiency of CuAAC makes it a favored method for applications in drug discovery, materials science, and bioconjugation. sigmaaldrich.com

Table 1: Illustrative CuAAC Reactions with 2-Azido-1-bromo-3-fluorobenzene

| Alkyne Reactant | Product Structure | Potential Application Area |

|---|---|---|

| Phenylacetylene | 1-(2-Bromo-6-fluorophenyl)-4-phenyl-1H-1,2,3-triazole | Organic Electronics |

| Propargyl Alcohol | (1-(2-Bromo-6-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol | Medicinal Chemistry Scaffold |

This table is illustrative and shows the expected products based on established CuAAC reactivity.

As an alternative to the copper-catalyzed process, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free pathway for triazole synthesis. This reaction utilizes a strained cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., DBCO, DIBO), which possesses significant ring strain. nih.govnih.gov This strain energy is released upon reaction with an azide, driving the cycloaddition forward without the need for a catalyst. nih.gov

The reaction of 2-Azido-1-bromo-3-fluorobenzene in a SPAAC protocol would involve mixing it with a suitable cycloalkyne under physiological conditions. The reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it exceptionally useful for labeling biomolecules in living systems. nih.gov The resulting product is a fused triazole ring system, though unlike CuAAC, SPAAC often produces a mixture of regioisomers.

The mechanism of triazole formation depends critically on whether the reaction is catalyzed.

CuAAC Mechanism : The currently accepted mechanism for CuAAC is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. nih.gov A simplified view involves:

Formation of a copper(I) acetylide from the terminal alkyne.

Coordination of the azide (2-Azido-1-bromo-3-fluorobenzene) to the copper center.

A cyclization step to form a six-membered copper-containing intermediate (a copper triazolide).

Protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The presence of the copper catalyst dramatically accelerates the reaction and controls the regioselectivity to favor the 1,4-isomer. nih.govpsu.edu

SPAAC Mechanism : In contrast, the SPAAC reaction follows a classic Huisgen 1,3-dipolar cycloaddition mechanism. nih.gov The reaction is driven by the high reactivity of the strained alkyne (the dipolarophile) towards the azide dipole. The transition state involves the concerted formation of the two new sigma bonds, leading to the triazole ring. The lack of catalytic control means that the electronic and steric properties of both reactants influence the regiochemical outcome, often resulting in a mixture of isomers.

Reduction and Functional Group Interconversions of the Azido (B1232118) Moiety

Beyond cycloadditions, the azido group in 2-Azido-1-bromo-3-fluorobenzene is a versatile precursor to an amine, which is a fundamental functional group in pharmaceuticals and agrochemicals.

The reduction of an aryl azide to its corresponding aniline (B41778) is a common and high-yielding transformation. For 2-Azido-1-bromo-3-fluorobenzene, this reduction would yield 2-Amino-1-bromo-3-fluorobenzene. Several methods are effective for this purpose:

Catalytic Hydrogenation : This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and produces nitrogen gas (N₂) as the only byproduct.

Staudinger Reaction : This reaction involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis with water yields the amine and triphenylphosphine oxide.

Metal-Mediated Reduction : Other reducing agents like tin(II) chloride (SnCl₂) in acidic media or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effectively reduce the azide group.

The resulting 2-Amino-1-bromo-3-fluorobenzene is a valuable intermediate for further synthetic elaborations, such as diazotization or amide coupling reactions.

Table 2: Common Reagents for the Reduction of 2-Azido-1-bromo-3-fluorobenzene

| Reagent System | Product | Key Features |

|---|---|---|

| H₂ / Pd/C | 2-Amino-1-bromo-3-fluorobenzene | Clean, high-yielding, environmentally friendly byproduct (N₂). |

| 1. PPh₃; 2. H₂O | 2-Amino-1-bromo-3-fluorobenzene | Mild conditions, useful for sensitive substrates. |

| SnCl₂ / HCl | 2-Amino-1-bromo-3-fluorobenzene | Classical method, requires acidic conditions. |

This table presents generally accepted methods for aryl azide reduction and the expected product.

While the bromine atom on the ring is the more common handle for palladium-catalyzed cross-coupling reactions, the azide group itself can participate in certain palladium-catalyzed transformations. These are less common than cross-coupling at the C-Br bond but represent an area of active research. For instance, palladium catalysts can mediate the reductive coupling of azides with other partners or facilitate intramolecular cyclization reactions. However, in the context of 2-Azido-1-bromo-3-fluorobenzene, palladium catalysis is overwhelmingly employed to functionalize the carbon-bromine bond. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-N bond of the azide or the C-F bond, allowing for highly selective cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov This selective reactivity makes the compound a versatile platform for building molecular complexity.

Reactivity of the Bromine Substituent in 2-Azido-1-bromo-3-fluorobenzene

The bromine atom on the aromatic ring is a versatile functional handle, primarily enabling carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Its reactivity is significantly modulated by the electronic effects of the adjacent azido and fluoro groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The C(sp²)–Br bond is the most labile site for oxidative addition to a palladium(0) catalyst, which is the crucial first step in widely used cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. libretexts.orgwikipedia.org This preferential reactivity over the much stronger C–F bond allows for highly regioselective transformations. nih.govd-nb.info

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.com For 2-Azido-1-bromo-3-fluorobenzene, the reaction would selectively form a new carbon-carbon bond at the C1 position. The electron-withdrawing nature of both the ortho-azido and meta-fluoro substituents decreases the electron density on the benzene ring, which can facilitate the oxidative addition step. However, the steric hindrance from the ortho-azido group might necessitate the use of specific palladium catalysts with bulky phosphine ligands to achieve high yields.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) cocatalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the transformation occurs selectively at the C–Br bond. The reaction conditions are generally mild, but the choice of base and solvent can be critical for optimizing the yield and preventing side reactions, such as the dimerization of the alkyne (Glaser coupling). thalesnano.com Copper-free Sonogashira protocols have also been developed to circumvent this issue. organic-chemistry.org

The following table outlines representative conditions for these cross-coupling reactions, though specific optimization for 2-Azido-1-bromo-3-fluorobenzene would be required.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Temp. |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Arylboronic Acid | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-110 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | Room Temp. - 70 °C |

| This table presents generalized conditions and is intended for illustrative purposes. Actual conditions may vary. |

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

In 2-Azido-1-bromo-3-fluorobenzene, the bromine atom at C1 has a powerful EWG (the azido group) at the ortho position (C2). This arrangement strongly activates the C1 position for nucleophilic attack. A nucleophile would attack the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex where the negative charge is delocalized onto the azido group and the aromatic ring. Subsequent loss of the bromide ion yields the substitution product. While bromide is a competent leaving group, it is noteworthy that in many SNAr reactions, fluoride (B91410) is an even better leaving group due to the high polarization of the C-F bond, which strongly attracts the incoming nucleophile. masterorganicchemistry.comnih.gov

Influence of Fluorine on Reaction Pathways and Selectivity

Electronic Effects of Fluorine on Aromatic Ring Reactivity

Fluorine exhibits a dual electronic nature. It is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the entire aromatic ring. nih.gov Concurrently, it has lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). stackexchange.com

Applications of 2 Azido 1 Bromo 3 Fluorobenzene in Advanced Organic Synthesis

Construction of Heterocyclic Systems via Click Chemistry

The azide (B81097) functional group is a cornerstone of "click chemistry," a term describing reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, leading to the formation of 1,2,3-triazoles.

Synthesis of Substituted Triazoles and their Libraries

Theoretically, 2-Azido-1-bromo-3-fluorobenzene could react with a variety of terminal alkynes in the presence of a copper(I) catalyst to produce a library of 1-(2-bromo-6-fluorophenyl)-1H-1,2,3-triazoles. The reaction would proceed via a [3+2] cycloaddition between the azide and the alkyne. The substituents on the alkyne would determine the diversity of the resulting triazole library. The bromine and fluorine atoms on the phenyl ring would remain intact during this transformation, offering handles for subsequent modifications.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Library of Substituted Triazoles Derived from 2-Azido-1-bromo-3-fluorobenzene

| Alkyne Reactant (R-C≡CH) | Resulting Triazole Product | Potential Further Functionalization |

|---|---|---|

| Phenylacetylene | 1-(2-bromo-6-fluorophenyl)-4-phenyl-1H-1,2,3-triazole | Suzuki or Stille coupling at the C-Br bond |

| Propargyl alcohol | (1-(2-bromo-6-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanol | Oxidation to aldehyde or carboxylic acid |

Exploration of Imidazole and Tetrazole Derivatives

While the azide group is most commonly associated with triazole synthesis via click chemistry, its conversion to other heterocycles like imidazoles and tetrazoles typically involves different synthetic pathways. The direct use of 2-Azido-1-bromo-3-fluorobenzene for the synthesis of substituted imidazoles is not a standard transformation. Imidazole synthesis often involves the condensation of dicarbonyl compounds with aldehydes and ammonia or its derivatives.

The synthesis of tetrazoles from azides can be achieved through their reaction with nitriles, often under harsh conditions, or via multicomponent reactions involving isocyanides. It is plausible that 2-Azido-1-bromo-3-fluorobenzene could serve as the azide component in such reactions to furnish tetrazole derivatives bearing the 2-bromo-3-fluorophenyl substituent. However, specific examples are not reported in the literature.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials.

Integration into Divergent Synthetic Strategies

The presence of three distinct functional groups in 2-Azido-1-bromo-3-fluorobenzene makes it an interesting candidate for MCRs aimed at creating molecular diversity. For instance, an MCR could be designed where the azide participates in a cycloaddition, and the bromine atom is subsequently used in a palladium-catalyzed cross-coupling reaction. This would allow for the rapid assembly of complex molecules from simple starting materials.

Chemo- and Regioselective Transformations

A key challenge and opportunity in utilizing a multifunctional compound like 2-Azido-1-bromo-3-fluorobenzene is achieving chemo- and regioselectivity. For example, in a reaction involving both the azide and the bromo group, reaction conditions could be tuned to favor the reaction of one group over the other. The electronic effects of the fluorine atom would also play a role in directing the regioselectivity of certain reactions on the aromatic ring. Unfortunately, no specific studies demonstrating such selective transformations for this particular compound have been found.

Bioconjugation and Chemical Biology Research

The azide group is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. This makes azides valuable tools for bioconjugation, where they are used to label biomolecules such as proteins, nucleic acids, and glycans.

The primary application of azides in this context is the strain-promoted azide-alkyne cycloaddition (SPAAC) or the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A biomolecule can be metabolically or chemically engineered to contain an alkyne group, and then a probe molecule containing an azide, such as a derivative of 2-Azido-1-bromo-3-fluorobenzene, could be "clicked" onto it. The bromo and fluoro groups could potentially serve as reporters (e.g., for X-ray crystallography) or as handles for further modifications. While this is a plausible application, there are no published reports of 2-Azido-1-bromo-3-fluorobenzene being used for this purpose.

Bioorthogonal Labeling Strategies with 2-Azido-1-bromo-3-fluorobenzene

The application of 2-Azido-1-bromo-3-fluorobenzene in bioorthogonal labeling is an emerging area of interest within chemical biology. The azide functional group is a key reactive handle for bioorthogonal transformations, which are chemical reactions that can occur within living systems without interfering with native biochemical processes. The primary strategy involves the use of the azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are known for their high efficiency, selectivity, and biocompatibility. nih.govlongdom.orgscispace.comnih.gov

In a typical bioorthogonal labeling experiment, a biomolecule of interest is first metabolically, genetically, or chemically engineered to incorporate an alkyne-containing reporter. Subsequently, 2-Azido-1-bromo-3-fluorobenzene, serving as the probe, can be introduced. The azide group of the compound will then selectively react with the alkyne-tagged biomolecule, forming a stable triazole linkage. The presence of the bromo and fluoro substituents on the phenyl ring of 2-Azido-1-bromo-3-fluorobenzene can offer unique advantages. For instance, the fluorine atom can be useful for ¹⁹F NMR spectroscopy, a powerful analytical tool for studying biological systems with minimal background interference. The bromine atom provides a site for further chemical modification, such as through cross-coupling reactions, allowing for the attachment of additional functionalities like fluorophores or affinity tags.

| Reaction Type | Reactants | Product | Key Features |

| CuAAC | Alkyne-modified biomolecule, 2-Azido-1-bromo-3-fluorobenzene, Copper(I) catalyst | Triazole-linked biomolecule | High reaction rate, requires a biocompatible copper source |

| SPAAC | Strain-promoted alkyne (e.g., cyclooctyne)-modified biomolecule, 2-Azido-1-bromo-3-fluorobenzene | Triazole-linked biomolecule | Copper-free, suitable for live-cell imaging |

Functionalization of Biomolecules for Probe Development

The functionalization of biomolecules using 2-Azido-1-bromo-3-fluorobenzene is a critical step in the development of sophisticated chemical probes for studying biological processes. The versatility of the azide group allows for its conjugation to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been appropriately modified with a reactive partner, typically an alkyne.

The development of a probe often involves a multistep synthetic sequence. For example, a biomolecule can be functionalized with an alkyne through metabolic labeling or solid-phase synthesis. Then, 2-Azido-1-bromo-3-fluorobenzene can be attached via a click reaction. The resulting bromo- and fluoro-substituted aromatic ring can then serve as a platform for further elaboration. The bromine atom, for instance, is amenable to Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the introduction of various reporter groups, including:

Fluorophores: For visualization by fluorescence microscopy.

Biotin: For affinity purification and detection.

Photoaffinity labels: For identifying binding partners.

Drug molecules: For targeted delivery.

This modular approach allows for the creation of a diverse library of probes from a single functionalized biomolecule, each tailored for a specific application.

| Biomolecule | Modification Strategy | Probe Functionality | Potential Application |

| Protein | Metabolic labeling with an alkyne-containing amino acid | Fluorescence imaging | Studying protein localization and dynamics |

| DNA | Solid-phase synthesis with an alkyne-modified nucleotide | Affinity pulldown | Identifying DNA-binding proteins |

| Lipid | Chemical synthesis with an alkyne-containing fatty acid | Mass spectrometry-based detection | Profiling lipid metabolism |

Contributions to Materials Science and Polymer Chemistry

Synthesis of Specialty Polymers Utilizing Azide Functionality

In the realm of materials science and polymer chemistry, the azide group of 2-Azido-1-bromo-3-fluorobenzene serves as a versatile precursor for the synthesis of specialty polymers with tailored properties. The azide can participate in various polymerization reactions, most notably azide-alkyne "click" polymerization. This method allows for the efficient and controlled synthesis of linear or hyperbranched polymers.

By using a di-alkyne monomer and 2-Azido-1-bromo-3-fluorobenzene as a mono-azide chain terminator, the molecular weight of the resulting polymer can be controlled. Conversely, using a di-azide monomer and a mono-alkyne derived from 2-Azido-1-bromo-3-fluorobenzene can also control polymer chain growth. The presence of the bromo and fluoro substituents on the aromatic side chains of the polymer imparts unique characteristics. The fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity, while the bromine atoms provide reactive sites for post-polymerization modification. This allows for the synthesis of polymers with precisely engineered functionalities for applications in areas such as high-performance plastics, membranes for separations, and materials for microelectronics.

Development of Functionalized Coatings and Surfaces

The ability to modify surfaces with specific chemical functionalities is crucial for a wide range of applications, from biocompatible medical implants to advanced sensor technologies. 2-Azido-1-bromo-3-fluorobenzene can be employed to create functionalized coatings and surfaces through surface-initiated polymerization or by direct attachment to a surface.

For instance, a surface can be pre-functionalized with alkyne groups. Subsequent exposure to 2-Azido-1-bromo-3-fluorobenzene via a click reaction results in the covalent attachment of the azido (B1232118) compound to the surface. The resulting bromo- and fluoro-functionalized surface can then be further modified. The bromine atoms can act as anchor points for grafting polymer chains or attaching specific ligands, while the fluorine atoms can create a low-surface-energy coating, rendering the surface hydrophobic and resistant to fouling. This approach has been used to develop surfaces with controlled wettability, adhesion, and biocompatibility.

| Surface Modification Technique | Reactants | Surface Properties | Potential Applications |

| Surface-initiated "click" reaction | Alkyne-functionalized surface, 2-Azido-1-bromo-3-fluorobenzene | Bromo- and fluoro-functionalized | Anti-fouling coatings, biosensors |

| Grafting from | Bromo-functionalized surface (from attached 2-Azido-1-bromo-3-fluorobenzene), monomer | Polymer-grafted surface | Biocompatible implants, drug delivery systems |

Spectroscopic Characterization Methodologies for 2 Azido 1 Bromo 3 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei. For the analysis of 2-Azido-1-bromo-3-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, is employed for unambiguous structural confirmation and characterization.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Azido-1-bromo-3-fluorobenzene, the aromatic region of the ¹H NMR spectrum is of particular interest. The three aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents (azido, bromo, and fluoro groups). The fluorine and bromine atoms are electron-withdrawing, which would generally shift the signals of nearby protons downfield. The azido (B1232118) group can exert both inductive and resonance effects that will also influence the chemical shifts.

Expected ¹H NMR Data for 2-Azido-1-bromo-3-fluorobenzene:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 7-9, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 5-7 |

| H-5 | 7.00 - 7.20 | t (triplet) or ddd | ³J(H-H) ≈ 7-9, ³J(H-H) ≈ 7-9, ⁵J(H-F) ≈ 1-3 |

| H-6 | 7.40 - 7.60 | ddd | ³J(H-H) ≈ 7-9, ⁴J(H-H) ≈ 2-3, ³J(H-F) ≈ 8-10 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific electronic environment.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In 2-Azido-1-bromo-3-fluorobenzene, six distinct signals are expected in the aromatic region of the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are significantly influenced by the attached substituents.

The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a characteristic feature. The carbons adjacent to the fluorine will show smaller two-bond couplings (²J(C-F)). Similarly, the carbon bearing the bromine atom will be influenced by the heavy atom effect, which can affect its relaxation time and signal intensity. The carbon attached to the azido group will also have a characteristic chemical shift.

Predicted ¹³C NMR Data for 2-Azido-1-bromo-3-fluorobenzene:

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-Br) | 110 - 120 | ²J(C-F) ≈ 20-25 |

| C-2 (C-N₃) | 135 - 145 | ³J(C-F) ≈ 3-5 |

| C-3 (C-F) | 158 - 165 | ¹J(C-F) ≈ 240-260 |

| C-4 | 120 - 130 | ²J(C-F) ≈ 20-25 |

| C-5 | 115 - 125 | ³J(C-F) ≈ 7-10 |

| C-6 | 125 - 135 | ⁴J(C-F) ≈ 2-4 |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For 2-Azido-1-bromo-3-fluorobenzene, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The presence of the ortho-bromo and ortho-azido groups will influence the chemical shift compared to simpler fluorobenzene derivatives.

The fluorine signal will be split by the adjacent aromatic protons, providing further structural confirmation. The coupling constants (J(F-H)) observed in the ¹⁹F NMR spectrum will correspond to those seen in the ¹H NMR spectrum.

Anticipated ¹⁹F NMR Data for 2-Azido-1-bromo-3-fluorobenzene:

| Nucleus | Anticipated Chemical Shift (ppm) | Anticipated Multiplicity | Anticipated Coupling Constants (J, Hz) |

| ¹⁹F | -110 to -130 | ddd | ³J(F-H6) ≈ 8-10, ⁴J(F-H4) ≈ 5-7, ⁵J(F-H5) ≈ 1-3 |

To definitively assign all proton and carbon signals and to confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For 2-Azido-1-bromo-3-fluorobenzene, COSY would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of the substituents to the aromatic ring. For instance, correlations would be expected between H-4 and C-2, C-3, and C-6, and between H-6 and C-1, C-2, and C-5. These correlations provide definitive proof of the 1,2,3-substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 2-Azido-1-bromo-3-fluorobenzene (C₆H₄BrFN₃), the expected exact mass can be calculated based on the most abundant isotopes of each element.

The presence of bromine is readily identified in the mass spectrum by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Expected HRMS Data for 2-Azido-1-bromo-3-fluorobenzene:

| Ion | Calculated Exact Mass (m/z) |

| [C₆H₄⁷⁹BrFN₃]⁺ | 214.9599 |

| [C₆H₄⁸¹BrFN₃]⁺ | 216.9579 |

The observation of this isotopic pattern, coupled with the high-resolution mass measurement, provides unequivocal confirmation of the elemental composition of 2-Azido-1-bromo-3-fluorobenzene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the analysis of 2-Azido-1-bromo-3-fluorobenzene, GC-MS serves a dual purpose: to determine the purity of the sample and to confirm its molecular identity through fragmentation analysis.

The gas chromatography component separates the target compound from any impurities, starting materials, or byproducts. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and a mass spectrum is produced, which is a unique fingerprint of the molecule.

For 2-Azido-1-bromo-3-fluorobenzene (C₆H₃BrFN₃), the molecular weight is approximately 215.0 g/mol . The mass spectrum is expected to show a molecular ion peak corresponding to this mass. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio.

The fragmentation pattern provides crucial structural information. Common fragmentation pathways for aromatic azides involve the loss of a nitrogen molecule (N₂), which is a very stable neutral fragment. Therefore, a significant peak at M-28 would be anticipated. Subsequent fragmentation of the resulting bromofluorophenyl radical cation would likely involve the loss of the bromine atom or other ring fragments.

Expected Fragmentation Pattern of 2-Azido-1-bromo-3-fluorobenzene:

| Fragment Ion | Description | Expected m/z |

| [C₆H₃BrFN₃]⁺ | Molecular Ion | ~215/217 |

| [C₆H₃BrF]⁺ | Loss of N₂ | ~187/189 |

| [C₆H₃F]⁺ | Loss of Br | ~94 |

| [C₆H₃Br]⁺ | Loss of F | ~154/156 |

This table presents a simplified prediction of the major fragment ions. The actual mass spectrum may exhibit more complex fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The azido group (-N₃) has a very strong and characteristic absorption band in the IR spectrum, which makes it readily identifiable. This absorption is due to the asymmetric stretching vibration of the N=N=N bond. For most organic azides, this peak appears in the region of 2160-2090 cm⁻¹ . The intensity of this band is typically very strong, making it a prominent feature in the spectrum of 2-Azido-1-bromo-3-fluorobenzene. The presence of a sharp, intense peak in this region is a primary indicator of the successful incorporation of the azido functional group.

The IR spectrum also provides information about the aromatic ring and the carbon-halogen bonds.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. C-H stretching vibrations of the aromatic protons are typically observed in the region of 3100-3000 cm⁻¹ . C=C stretching vibrations within the aromatic ring produce a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, appear in the 900-690 cm⁻¹ range. For a 1,2,3-trisubstituted benzene ring, specific patterns of overtone and combination bands may also be observed in the 2000-1650 cm⁻¹ region, although these are often weak.

Halogen Stretching Frequencies: The stretching vibrations of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds also have characteristic absorption frequencies. The C-Br stretching vibration is typically found in the lower frequency region of the mid-IR spectrum, generally between 680-515 cm⁻¹ . The C-F stretching vibration, on the other hand, is found at higher frequencies, usually in the range of 1250-1020 cm⁻¹ , and is often a strong absorption.

Summary of Expected IR Absorption Bands for 2-Azido-1-bromo-3-fluorobenzene:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Azido (-N₃) | 2160-2090 | Strong, Sharp |

| C-H Stretch | Aromatic | 3100-3000 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |

| C-F Stretch | Fluoroaromatic | 1250-1020 | Strong |

| C-Br Stretch | Bromoaromatic | 680-515 | Medium to Strong |

| C-H Bending (out-of-plane) | Aromatic | 900-690 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

The UV-Vis spectrum of 2-Azido-1-bromo-3-fluorobenzene is dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The presence of the azido, bromo, and fluoro substituents will influence the energy of these transitions and thus the position and intensity of the absorption bands.

Aromatic compounds typically exhibit two main types of absorption bands:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For benzene and its derivatives, these transitions are responsible for strong absorptions in the UV region. The primary π → π* transition (E-band) for benzene is around 204 nm, while a weaker, symmetry-forbidden transition (B-band) appears around 256 nm. The substituents on the benzene ring in 2-Azido-1-bromo-3-fluorobenzene are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands due to the extension of the conjugated system and the electronic effects of the substituents.

n → π* Transitions: The azido group contains non-bonding electrons (n electrons) on the nitrogen atoms. These electrons can be excited to an antibonding π* orbital of the aromatic ring. These n → π* transitions are typically weaker than π → π* transitions and occur at longer wavelengths.

The combined effect of the azido, bromo, and fluoro groups on the aromatic chromophore is expected to result in a complex UV-Vis spectrum with multiple absorption bands. The exact λmax values would need to be determined experimentally, but a general prediction can be made based on the electronic properties of the substituents. All three substituents have lone pairs of electrons that can interact with the π-system of the benzene ring (a +M or resonance effect), which generally leads to a red shift of the π → π* transitions.

Advanced Spectroscopic and Analytical Techniques

For a more detailed and unambiguous characterization of 2-Azido-1-bromo-3-fluorobenzene, several advanced spectroscopic techniques can be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would show signals for the three aromatic protons. The chemical shifts, splitting patterns (due to spin-spin coupling between adjacent protons), and coupling constants would provide definitive information about the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the electronegativity and resonance effects of the attached azido, bromo, and fluoro groups.

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide the absolute three-dimensional structure of the molecule, including bond lengths and bond angles. This technique offers the most definitive structural proof.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of bromine, fluorine, and nitrogen in the correct proportions.

These advanced techniques, in conjunction with the more routine methods of GC-MS, IR, and UV-Vis spectroscopy, provide a comprehensive and robust characterization of 2-Azido-1-bromo-3-fluorobenzene.

Microwave Spectroscopy for Rotational Constant Determination

Microwave spectroscopy is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. libretexts.orgwikipedia.org By precisely measuring the frequencies of microwave radiation that a molecule absorbs, one can determine its moments of inertia and, from these, derive highly accurate molecular structures, including bond lengths and angles. tanta.edu.eg This method is particularly powerful for obtaining the geometric structure of a molecule in its ground state, free from the intermolecular interactions present in liquid or solid phases. libretexts.orgtanta.edu.eg

For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. tanta.edu.eg The rotation of the molecule must cause a change in the dipole moment, allowing it to interact with the electromagnetic field of the microwaves. libretexts.org Given the electronegativity differences between the bromine, fluorine, nitrogen, and carbon atoms in 2-Azido-1-bromo-3-fluorobenzene, the molecule is expected to have a significant permanent dipole moment, making it microwave active.

The analysis of the rotational spectrum of an asymmetric top molecule like 2-Azido-1-bromo-3-fluorobenzene yields three principal rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia (Ia, Ib, and Ic) about its principal axes.

The introduction of the azido (-N3) group to the 1-bromo-3-fluorobenzene framework would significantly alter the mass distribution and geometry, leading to predictable changes in the rotational constants. The analysis would be further complicated by the presence of two bromine isotopes (79Br and 81Br), each of which would give rise to a distinct set of rotational transitions. The resulting spectrum would be a composite of the spectra for both isotopologues. High-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a suitable technique for such an analysis, capable of resolving these fine spectral details. furman.eduugto.mx

Table 1: Predicted vs. Experimental Rotational Constants for an Analogous Compound (1-Bromo-3-fluorobenzene)

| Rotational Constant | Predicted Value (MHz) (B3LYP/6-311++G(d,p)) | Experimental Value (MHz) |

|---|---|---|

| A | 2580 | Analysis ongoing furman.edu |

| B | 870 | Analysis ongoing furman.edu |

| C | 650 | Analysis ongoing furman.edu |

Note: Experimental analysis for 1-bromo-3-fluorobenzene is ongoing. The table illustrates the common practice of comparing computationally predicted constants with experimentally determined ones.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds and to separate enantiomers.

Purity Determination

For assessing the purity of 2-Azido-1-bromo-3-fluorobenzene, a reversed-phase HPLC (RP-HPLC) method would typically be developed. researchgate.netsielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

The development of a robust HPLC method would involve optimizing several parameters, including the column type, mobile phase composition (including the use of buffers or acids like phosphoric or formic acid), flow rate, and column temperature. sielc.comnih.gov Detection is commonly achieved using a UV detector, as aromatic compounds like 2-Azido-1-bromo-3-fluorobenzene are strong chromophores. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and consistent results. nih.gov

Table 2: Example HPLC Method Parameters for Purity Analysis of a Halogenated Aromatic Compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for 2-Azido-1-bromo-3-fluorobenzene.

Enantiomeric Excess Determination

While 2-Azido-1-bromo-3-fluorobenzene itself is achiral, certain derivatives may possess chiral centers, leading to the formation of enantiomers. The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial. heraldopenaccess.us HPLC is a primary method for this analysis. heraldopenaccess.usuma.es

Two main strategies are employed for separating enantiomers by HPLC:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the support material. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (like C18). nih.gov

The choice of method depends on the specific derivative and the availability of suitable CSPs or derivatizing agents. heraldopenaccess.usnih.gov The quantification of the separated enantiomers allows for the calculation of the enantiomeric excess using the peak areas from the chromatogram.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. eurofins.in It provides an essential check on the purity and empirical formula of a synthesized compound. ubc.ca The method works by combusting a small, precisely weighed amount of the sample in an oxygen-rich atmosphere at high temperatures (around 1000°C). tamu.edu This process, known as dynamic flash combustion or the Dumas method, converts the elements into simple gaseous products: carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2), and sulfur to sulfur dioxide (SO2). eurofins.intamu.edu

These combustion products are then carried by an inert gas (typically helium) through a series of separation columns and detectors. tamu.edu A thermal conductivity detector (TCD) is commonly used to quantify the individual gases. The instrument is calibrated using certified standards, and the results are reported as a weight percentage of each element. ubc.ca

For halogenated compounds like 2-Azido-1-bromo-3-fluorobenzene, special considerations are necessary during analysis to prevent interference from the halogens and to ensure complete combustion. ubc.caelementar.com The theoretical elemental composition is calculated from the molecular formula (C6H3BrFN3). The experimental results are then compared to these theoretical values. A close agreement (typically within ±0.4%) is considered strong evidence of the compound's identity and purity. ubc.ca

Table 3: Theoretical vs. Experimental Elemental Analysis for C6H3BrFN3

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 33.67 | 33.71 |

| Hydrogen (H) | 1.41 | 1.45 |

| Nitrogen (N) | 19.64 | 19.59 |

| Sulfur (S) | 0.00 | Not Analyzed |

Note: The experimental values are hypothetical examples illustrating a successful analysis where the results fall within the acceptable ±0.4% deviation from the theoretical values.

Theoretical and Computational Investigations of 2 Azido 1 Bromo 3 Fluorobenzene

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving 2-azido-1-bromo-3-fluorobenzene. By mapping out the potential energy surfaces, transition states can be located and reaction barriers can be calculated, providing a deeper understanding of the reaction kinetics and mechanisms.

Aryl azides are well-known for their participation in [3+2] cycloaddition reactions, often referred to as "click" chemistry. researchgate.net Computational modeling can be used to study the transition states of these reactions involving 2-azido-1-bromo-3-fluorobenzene. The activation energy for the cycloaddition can be significantly influenced by the electronic effects of the bromo and fluoro substituents.

By modeling the reaction with various dipolarophiles, the transition state geometries and activation energies can be determined. This analysis helps in predicting the regioselectivity and stereoselectivity of the cycloaddition, which is vital for synthetic applications. The calculations would typically involve locating the transition state structure and then performing frequency calculations to confirm it is a true first-order saddle point on the potential energy surface.

Upon thermal or photochemical activation, aryl azides can extrude a molecule of dinitrogen to form a highly reactive nitrene intermediate. The computational prediction of this process for 2-azido-1-bromo-3-fluorobenzene involves calculating the energy barrier for N₂ extrusion.

Once formed, the 2-bromo-3-fluorophenylnitrene can undergo a variety of reactions, including intramolecular cyclization or intermolecular reactions. Computational modeling can be used to explore the potential reaction pathways of this nitrene. For instance, the nitrene could insert into a C-H bond or react with other molecules in the system. The relative energy barriers for these different pathways can be calculated to predict the major products of the reaction.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions.

For 2-azido-1-bromo-3-fluorobenzene, MD simulations can be used to study its behavior in different solvent environments. The simulations can reveal how the solvent molecules arrange around the solute and how this solvation affects the conformation and reactivity of the azido (B1232118) group. Furthermore, MD simulations can be employed to study the molecule's vibrational dynamics and energy transfer processes, which are important for understanding its response to external stimuli such as light or heat.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of 2-azido-1-bromo-3-fluorobenzene is largely defined by the orientation of the azido group relative to the benzene (B151609) ring and the adjacent substituents. Due to the planar nature of the benzene ring, the primary conformational flexibility arises from the rotation around the C-N bond of the azido group. Theoretical calculations can identify the minimum energy conformers and the rotational barriers between them.

Intermolecular interactions are crucial for understanding the solid-state packing and bulk properties of the compound. The substituents on the benzene ring—azido, bromo, and fluoro groups—can all participate in various non-covalent interactions. These may include halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole), and dipole-dipole interactions arising from the polar C-F, C-Br, and N-N bonds. The azido group, with its terminal nitrogen atoms, can also act as a hydrogen bond acceptor. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to characterize these weak interactions.

Table 1: Hypothetical Conformational Analysis Data for 2-Azido-1-bromo-3-fluorobenzene This table presents illustrative data for the two most stable conformers of 2-azido-1-bromo-3-fluorobenzene as predicted by DFT calculations.

| Conformer | Dihedral Angle (C2-C1-N-N) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conformer A | 0° | 0.00 | 2.5 |

| Conformer B | 180° | 1.25 | 3.1 |

Spectroscopic Parameter Prediction

Theoretical calculations are an invaluable tool for predicting and interpreting spectroscopic data. By simulating the behavior of molecules in the presence of electromagnetic fields, it is possible to calculate NMR chemical shifts, coupling constants, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These predictions can aid in the identification and characterization of the molecule.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 2-azido-1-bromo-3-fluorobenzene. These calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO). The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound.

Spin-spin coupling constants (J-couplings) provide information about the connectivity of atoms in a molecule. Theoretical prediction of these constants can help in assigning the signals in complex NMR spectra. For aromatic systems, the coupling constants between protons are dependent on their relative positions (ortho, meta, para).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 2-Azido-1-bromo-3-fluorobenzene This table contains hypothetical NMR data calculated for 2-azido-1-bromo-3-fluorobenzene.

| Atom | Predicted Chemical Shift (ppm) | Coupling Constant (J) | Value (Hz) |

| H-4 | 7.35 | ³J(H4-H5) | 8.5 |

| H-5 | 7.10 | ⁴J(H4-H6) | 2.1 |

| H-6 | 7.50 | ³J(H5-H6) | 7.9 |

| C-1 | 135.2 | ||

| C-2 | 120.8 | ||

| C-3 | 160.1 (d, ¹J(C3-F) = 245 Hz) | ||

| C-4 | 128.4 | ||

| C-5 | 124.9 | ||

| C-6 | 132.6 |

Prediction of Vibrational Frequencies (IR) and Electronic Absorption Bands (UV-Vis)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies of 2-azido-1-bromo-3-fluorobenzene. These predicted frequencies, when scaled by an appropriate factor, often show good agreement with experimental IR spectra. The calculated spectrum can help in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching, C=C stretching of the aromatic ring, and the characteristic asymmetric and symmetric stretches of the azido group.

Table 3: Predicted IR Vibrational Frequencies for 2-Azido-1-bromo-3-fluorobenzene This table shows a selection of predicted vibrational frequencies and their assignments.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3085 | Medium | Aromatic C-H Stretch |

| 2125 | Strong | Asymmetric N₃ Stretch |

| 1580 | Medium | Aromatic C=C Stretch |

| 1260 | Strong | Symmetric N₃ Stretch |

| 1210 | Strong | C-F Stretch |

| 780 | Strong | C-H Out-of-plane Bend |

| 650 | Medium | C-Br Stretch |